Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1427460-48-7
VCID: VC2721285
InChI: InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CN2C(=NC=C2Cl)C=C1
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate

CAS No.: 1427460-48-7

Cat. No.: VC2721285

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate - 1427460-48-7

Specification

CAS No. 1427460-48-7
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate
Standard InChI InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3
Standard InChI Key RFXBTKSOEXPTLG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C(=NC=C2Cl)C=C1
Canonical SMILES CCOC(=O)C1=CN2C(=NC=C2Cl)C=C1

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is characterized by its imidazo[1,2-a]pyridine core, which is a fused bicyclic structure containing both imidazole and pyridine rings. The compound features a chloro substituent at the 3-position and an ethyl ester group at the 6-position of the imidazo[1,2-a]pyridine ring system. The molecular formula of the compound is C10H9ClN2O2, and its molecular weight is 224.64 g/mol .

The CAS number associated with this compound is reported as 1427460-48-7, though some literature sources may list alternative identifiers such as 1594694-75-3 . This discrepancy might reflect different registration processes or potentially different isomeric forms of the compound. The structure can be represented in various formats, including IUPAC name, InChI, and SMILES notations, providing standardized ways to describe its molecular structure.

The imidazo[1,2-a]pyridine core contributes to the compound's aromaticity and provides a scaffold for various substitutions. The specific arrangement of the chloro and ethyl carboxylate groups influences its three-dimensional structure, affecting its interactions with biological targets and its behavior in chemical reactions.

Physical Properties

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate exists as a solid at room temperature with a white to cream-colored appearance . The compound has a melting point range of 101-103°C (213.8-217.4°F) . Additional physical properties are summarized in Table 1.

Table 1: Physical Properties of Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate

PropertyValueReference
Physical StateSolid
AppearanceWhite to Cream
Melting Point101-103°C (213.8-217.4°F)
Molecular Weight224.64-224.65 g/mol
Boiling PointNot available in literature
Flash PointNot available in literature
Vapor PressureNot available in literature
Specific GravityNot available in literature

These physical properties influence the compound's handling, storage, and processing in both laboratory and industrial settings. The relatively high melting point suggests good thermal stability, which is advantageous for various applications including pharmaceutical formulation.

Chemical Properties

The chemical properties of Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate are primarily influenced by its heterocyclic structure and the presence of specific functional groups. The imidazo[1,2-a]pyridine core contributes to the compound's aromaticity and reactivity in various chemical transformations.

The chloro substituent at the 3-position introduces electronic effects that influence the reactivity of the heterocyclic system. Chlorine, being electronegative, withdraws electron density from the ring system, affecting the distribution of electron density throughout the molecule. This influences the compound's reactivity in various chemical processes, particularly in nucleophilic substitutions and cross-coupling reactions. The presence of the chlorine atom makes the compound amenable to various substitution reactions, particularly in cross-coupling processes such as Suzuki-Miyaura reactions.

The ethyl ester group at the 6-position provides opportunities for further functionalization through hydrolysis, transesterification, or reduction. The ester functionality can be transformed into other functional groups, such as carboxylic acids, amides, or alcohols, allowing for the synthesis of various derivatives with potentially enhanced biological activities.

Synthesis Methods

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate can be synthesized through various organic chemistry methods. One common approach involves the condensation of appropriate imidazole and pyridine precursors. The synthesis typically follows a multi-step process that involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization to introduce the chloro and ethyl ester groups at the desired positions.

A typical synthetic route might involve the following steps:

  • Formation of the imidazo[1,2-a]pyridine core through the reaction of an appropriately substituted 2-aminopyridine with a suitable α-haloketone or α-halocarbonyl compound.

  • Introduction of the chloro substituent at the 3-position, which may involve direct chlorination using reagents such as N-chlorosuccinimide (NCS) in appropriate solvents.

  • Functionalization at the 6-position to introduce the ethyl ester group, potentially through esterification of a carboxylic acid precursor or direct incorporation of the ester during the core formation.

For related compounds such as 6-bromoimidazo[1,2-a]pyridine, synthesis methods have been reported involving the reaction of 2-amidogen-5-bromine-pyridine with a 40% chloroacetaldehyde aqueous solution at temperatures between 25°C and 50°C for 2 to 24 hours . Similar approaches might be adaptable for the synthesis of Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate with appropriate modifications.

Table 2: Potential Synthetic Approaches for Imidazo[1,2-a]pyridine Derivatives

ApproachKey ReagentsReaction ConditionsPotential YieldReference
Core Formation2-Aminopyridine derivatives, α-halocarbonyl compoundsReflux in ethanol70-95%
ChlorinationN-Chlorosuccinimide (NCS)DMF, 40°C, 4h60-80%Estimated from similar compounds
EsterificationCarboxylic acid, ethanol, catalytic acidReflux, 8-12h70-90%Estimated from general esterification

Further research and development of efficient synthetic routes for this compound remain active areas of investigation, particularly for large-scale production and industrial applications. Optimization of reaction conditions, including solvent choice, temperature, and catalyst systems, can significantly improve yields and product purity.

Biological Activities and Applications

Anticancer Properties

Compounds containing the imidazo[1,2-a]pyridine scaffold have demonstrated anticancer activities in various studies. For example, treatment with certain imidazo[1,2-a]pyridine derivatives has resulted in significant reductions in cell viability in human cancer cell lines, with IC50 values observed at concentrations as low as 10 µM. These effects are often attributed to the compounds' ability to induce apoptosis through mechanisms such as caspase activation.

The specific anticancer potential of Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate warrants further investigation to elucidate its efficacy against different cancer types and to understand its mechanism of action at the molecular level. The compound's structure, featuring a chloro substituent and an ethyl ester group, may influence its interactions with cancer-related targets, such as kinases or DNA-binding proteins, which are often implicated in cancer progression.

Research on similar compounds suggests that the imidazo[1,2-a]pyridine core may contribute to anticancer activity through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer development and progression.

Anti-inflammatory Effects

Anti-inflammatory properties have been observed in various imidazo[1,2-a]pyridine derivatives, though specific data for Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is limited. The anti-inflammatory mechanisms of these compounds often involve modulation of inflammatory pathways, inhibition of pro-inflammatory cytokines, or interaction with specific enzymes involved in the inflammatory response.

The imidazo[1,2-a]pyridine core has been associated with anti-inflammatory activity in several studies, with effects observed in both in vitro and in vivo models of inflammation. The specific substitution pattern in Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate may influence its anti-inflammatory potential, potentially through effects on binding to relevant targets or through modulation of its pharmacokinetic properties.

Further research is needed to evaluate the anti-inflammatory potential of Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate and to understand its structure-activity relationships in this context. Such studies would contribute to the development of novel anti-inflammatory agents based on the imidazo[1,2-a]pyridine scaffold.

ActivityExamplesPotential MechanismTarget DiseasesReference
AntimicrobialActivity against S. aureus (MIC = 32 µg/mL)Inhibition of bacterial enzymesBacterial infections
AnticancerReduced cell viability in cancer cell lines (IC50 = 10 µM)Induction of apoptosis, caspase activationVarious cancers
Anti-TBActivity against MDR-TB and XDR-TBInteraction with TB-specific targetsDrug-resistant tuberculosis
Anti-inflammatoryReduction in inflammatory markersInhibition of pro-inflammatory cytokinesInflammatory disordersInferred from similar compounds

Research Findings and Recent Developments

Recent research on imidazo[1,2-a]pyridine derivatives, including compounds structurally similar to Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate, has focused on exploring their potential as pharmaceutical agents. The imidazo[1,2-a]pyridine scaffold has been recognized as a "drug prejudice" structure, indicating its promising role in drug discovery .

One significant area of research involves the development of these compounds as anti-tuberculosis agents. The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine derivatives have emerged as promising candidates . In 2021, TB claimed 1.6 million lives worldwide, making it the second leading cause of death from an infectious disease after COVID-19 . Several compounds in this class have shown activity against drug-resistant TB strains, addressing a critical global health challenge.

Research findings indicate that compounds containing the imidazo[1,2-a]pyridine core exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This is particularly relevant given the emergence of drug-resistant TB strains that pose significant challenges to current treatment regimens. The specific mechanisms by which these compounds act against TB bacteria are an active area of investigation, with potential targets including essential enzymes or cellular processes specific to Mycobacterium tuberculosis.

Structure-activity relationship studies have sought to identify the key structural features that contribute to anti-TB activity in imidazo[1,2-a]pyridine derivatives. Such studies are crucial for the rational design of new compounds with enhanced efficacy and improved pharmacokinetic properties. By systematically varying the substituents on the imidazo[1,2-a]pyridine core, researchers have been able to identify patterns that correlate with enhanced biological activities.

Furthermore, research has focused on understanding the pharmacokinetic properties of these compounds, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Such information is essential for the development of effective drug candidates, as it influences dosing regimens, drug delivery systems, and potential drug-drug interactions.

Comparison with Related Compounds

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate belongs to a family of imidazo[1,2-a]pyridine derivatives with varying substituents and substitution patterns. Comparing this compound with its structural analogs provides valuable insights into structure-activity relationships and potential optimization strategies.

Table 4: Comparison of Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate1427460-48-7C10H9ClN2O2224.64Chloro at position 3, ester at position 6
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate67625-38-1C10H9ClN2O2224.64Chloro at position 6, ester at position 2
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate1823330-95-5C10H9ClN2O2224.64Chloro at position 8, ester at position 6
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate478040-91-4C10H8Cl2N2O2259.09Two chloro substituents, ester at position 2
Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate1135283-40-7C11H8ClF3N2O2292.64Trifluoromethyl at position 6, ester at position 2
Ethyl 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate1296223-93-2C10H8BrClN2O2303.54Bromo at position 6, chloro at position 3, ester at position 2

The position and nature of substituents on the imidazo[1,2-a]pyridine core significantly influence the compounds' physical, chemical, and biological properties. For instance, the presence of halogen atoms (chloro, bromo, iodo) at different positions affects the compounds' reactivity in various chemical transformations, particularly in cross-coupling reactions.

Comparing Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate with its analogs reveals several important structure-activity relationships. The position of the chloro substituent (3-position vs. 6-position or 8-position) influences the electronic distribution within the molecule, affecting its interactions with biological targets. Similarly, the position of the ethyl ester group (6-position vs. 2-position) impacts the compound's three-dimensional structure and potential binding modes.

The comparison with dihalogenated derivatives, such as Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate or Ethyl 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate, highlights the effects of multiple halogen substituents on the compound's properties. These additional halogens often enhance the compounds' reactivity in certain chemical transformations and can significantly affect their biological activities.

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